Histidine, tri-TMS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

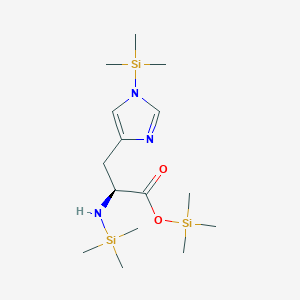

Histidine, tri-TMS is a chemical compound that belongs to the class of silylated amino acids. This compound is characterized by the presence of trimethylsilyl groups attached to the nitrogen and oxygen atoms of the histidine molecule. The silylation of amino acids is a common strategy to enhance their stability and solubility, making them more suitable for various applications in chemical synthesis and research.

準備方法

The synthesis of Histidine, tri-TMS typically involves the reaction of L-histidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:

- Dissolve L-histidine in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add trimethylsilyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain this compound.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Histidine, tri-TMS undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the trimethylsilyl groups, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may result in the removal of the silyl groups, regenerating the original histidine molecule.

Substitution: The trimethylsilyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups into the histidine molecule.

科学的研究の応用

Chemical Derivatization

Histidine, tri-TMS is primarily used for the derivatization of amino acids to enhance their volatility and detectability in gas chromatography-mass spectrometry (GC-MS). The trimethylsilyl group increases the stability and sensitivity of histidine during analysis, making it easier to quantify in complex biological samples.

Case Study: Amino Acid Quantitation in Human Hair

A study focused on quantifying amino acids in human hair utilized this compound for its derivatization. The method involved:

- Sample Preparation : Hair samples were hydrolyzed to release amino acids.

- Derivatization : Histidine was derivatized using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form tri-TMS derivatives.

- Analysis : GC-MS was employed to quantify amino acids, achieving satisfactory within-person variance results.

The results indicated that histidine could be reliably measured, demonstrating the effectiveness of tri-TMS derivatization in complex matrices like hair .

Biomedical Applications

Histidine-rich peptides have garnered significant attention due to their potential in biomedical applications. These peptides are known for their antimicrobial properties and ability to facilitate cellular penetration.

Case Study: Antimicrobial Peptides

Recent research has highlighted the role of histidine-rich peptides in combating multidrug-resistant pathogens. The findings suggest:

- Antimicrobial Activity : Peptides containing multiple histidine residues exhibited enhanced activity against various bacterial strains.

- Cellular Uptake : Histidine residues play a crucial role in transfection efficiency, influencing the design of peptide-based delivery systems for gene therapy .

Protein Purification and Molecular Recognition

Histidine's unique properties make it an essential component in protein purification processes. Its side chain can coordinate with metal ions, facilitating the purification of histidine-tagged proteins.

Application Overview:

- Metal Affinity Chromatography : Histidine residues are utilized in affinity chromatography for the purification of recombinant proteins. The imidazole side chain binds to nickel or cobalt ions immobilized on resin, allowing for selective elution.

- Molecular Recognition : Histidine's ability to form coordination complexes is exploited in biosensors and molecular recognition systems, enhancing the specificity and sensitivity of detection methods .

Data Summary Table

作用機序

The mechanism of action of Histidine, tri-TMS involves the interaction of the trimethylsilyl groups with various molecular targets. The silyl groups can form stable bonds with hydroxyl and amino groups, protecting these functional sites from unwanted reactions. This protection is particularly useful in peptide synthesis, where selective deprotection of the silyl groups allows for the stepwise assembly of complex peptide sequences.

The molecular targets and pathways involved in the compound’s action depend on the specific application. In organic synthesis, the silyl groups protect reactive sites on the histidine molecule, while in biological research, they can be used to modify protein structure and function.

類似化合物との比較

Histidine, tri-TMS can be compared with other silylated amino acids, such as:

Nalpha,1-Bis(trimethylsilyl)-L-lysine trimethylsilyl ester: Similar to the histidine derivative, this compound is used to protect the amino and carboxyl groups of lysine during peptide synthesis.

Nalpha,1-Bis(trimethylsilyl)-L-arginine trimethylsilyl ester: This compound is used to protect the guanidino group of arginine, enhancing its stability and solubility.

Nalpha,1-Bis(trimethylsilyl)-L-cysteine trimethylsilyl ester: The silylation of cysteine protects the thiol group, preventing oxidation and other unwanted reactions.

The uniqueness of this compound lies in its ability to protect the imidazole ring of histidine, which is a key functional group in many biological processes. This makes it particularly valuable in the synthesis of histidine-containing peptides and proteins.

特性

CAS番号 |

17908-25-7 |

|---|---|

分子式 |

C15H33N3O2Si3 |

分子量 |

371.7 g/mol |

IUPAC名 |

trimethylsilyl (2S)-2-(trimethylsilylamino)-3-(1-trimethylsilylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C15H33N3O2Si3/c1-21(2,3)17-14(15(19)20-23(7,8)9)10-13-11-18(12-16-13)22(4,5)6/h11-12,14,17H,10H2,1-9H3/t14-/m0/s1 |

InChIキー |

MEFLGORIMZDUEG-AWEZNQCLSA-N |

SMILES |

C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |

異性体SMILES |

C[Si](C)(C)N[C@@H](CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |

正規SMILES |

C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |

同義語 |

Nα,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。